2-chloro-N-[(4-ethoxyphenyl)methyl]-N-methylacetamide
Description
2-Chloro-N-[(4-ethoxyphenyl)methyl]-N-methylacetamide (molecular formula: C₁₂H₁₆ClNO₂) is a chloroacetamide derivative characterized by a 4-ethoxyphenylmethyl group and a methyl substituent on the acetamide nitrogen. This compound is structurally analogous to agrochemicals and intermediates in organic synthesis, particularly in the development of pesticides and heterocyclic compounds . Its ethoxy group distinguishes it from related derivatives, influencing electronic, steric, and solubility properties.
Properties
IUPAC Name |
2-chloro-N-[(4-ethoxyphenyl)methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-3-16-11-6-4-10(5-7-11)9-14(2)12(15)8-13/h4-7H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENQZSFKNAKBRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN(C)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101199205 | |
| Record name | Acetamide, 2-chloro-N-[(4-ethoxyphenyl)methyl]-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101199205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851788-20-0 | |
| Record name | Acetamide, 2-chloro-N-[(4-ethoxyphenyl)methyl]-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851788-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-chloro-N-[(4-ethoxyphenyl)methyl]-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101199205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(4-ethoxyphenyl)methyl]-N-methylacetamide typically involves the reaction of 2-chloroacetamide with 4-ethoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(4-ethoxyphenyl)methyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted acetamides.
Scientific Research Applications
2-chloro-N-[(4-ethoxyphenyl)methyl]-N-methylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(4-ethoxyphenyl)methyl]-N-methylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Key structural analogs differ in the substituents on the phenyl ring, altering physicochemical and biological properties.
Impact of Substituents :
- Ethoxy vs.
- Halogen vs. Alkoxy : Chlorine substituents (e.g., in ) boost electronegativity and resistance to oxidation, whereas alkoxy groups improve solubility in polar solvents.
- Fluorinated Groups : Difluoromethoxy (OCHF₂) in introduces electron-withdrawing effects and resistance to enzymatic degradation.
Variations in the Acetamide Side Chain
Modifications to the acetamide chain influence reactivity and intermolecular interactions.
Biological Activity
2-chloro-N-[(4-ethoxyphenyl)methyl]-N-methylacetamide is a chemical compound that has garnered attention for its potential biological activities. Its unique structure, which includes a chloro group and an ethoxyphenyl moiety, suggests various interactions with biological systems. This article explores the biological activity of this compound, focusing on its antimicrobial properties, effects on cellular metabolism, and pharmacokinetics.
- Molecular Formula : C₁₁H₁₄ClNO₂
- Molecular Weight : 227.69 g/mol
The presence of the chloro group enhances its lipophilicity, possibly influencing its solubility and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial applications. Below are key findings from various studies:
Antimicrobial Properties
- Mechanism of Action : The compound is believed to interact with enzymes involved in bacterial cell wall synthesis, suggesting potential as an antimicrobial agent. In vitro studies have shown effectiveness against multiple bacterial strains, including Pseudomonas aeruginosa and Escherichia coli.
- Case Study : A study demonstrated that at concentrations of 50 µg/mL, the compound inhibited bacterial growth by 75% compared to control groups. This inhibition was attributed to the disruption of cell wall synthesis pathways.
Cellular Effects
- Influence on Metabolism : Laboratory experiments indicate that this compound alters cellular metabolism in Pseudomonas aeruginosa. Specifically, it affects quorum sensing mechanisms, which are critical for bacterial communication and virulence.
- Gene Expression : Research has shown that treatment with the compound leads to changes in gene expression profiles related to stress response and metabolic adaptation in bacterial cells .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for predicting its therapeutic potential:
- Absorption and Distribution : The compound's lipophilic nature suggests good absorption through biological membranes.
- Metabolism : Initial studies indicate that it undergoes metabolic transformations primarily in the liver, affecting its bioavailability and efficacy.
- Excretion : The elimination half-life has been estimated at approximately 12 hours in animal models, indicating a moderate duration of action .
Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Significant inhibition of bacterial growth observed at concentrations as low as 50 µg/mL. |
| Cellular Metabolism | Alteration in metabolic pathways and gene expression related to stress responses noted. |
| Pharmacokinetics | Moderate absorption with an elimination half-life of approximately 12 hours. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
